molecular formula C20H16N4OS B5115509 1-PHENYL-2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE

1-PHENYL-2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE

Cat. No.: B5115509
M. Wt: 360.4 g/mol
InChI Key: USSPXMSMTCVCAW-UHFFFAOYSA-N
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Description

1-PHENYL-2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that belongs to the class of triazinoindole derivatives. This compound is characterized by its unique structure, which includes a phenyl group, a triazinoindole moiety, and a sulfanyl-ethanone linkage. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-PHENYL-2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors to form the triazinoindole core. Reagents such as hydrazine derivatives and aldehydes are often used under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like phenyl halides and catalysts such as Lewis acids.

    Attachment of the Sulfanyl-Ethanone Moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-PHENYL-2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-PHENYL-2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits various biological activities, including antiviral, anticancer, and antimicrobial properties, making it a candidate for drug development.

    Medicine: The compound is studied for its potential therapeutic effects in treating diseases such as cancer and viral infections.

    Industry: It is used in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 1-PHENYL-2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

1-PHENYL-2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-phenyl-2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c1-2-12-24-16-11-7-6-10-15(16)18-19(24)21-20(23-22-18)26-13-17(25)14-8-4-3-5-9-14/h2-11H,1,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSPXMSMTCVCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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